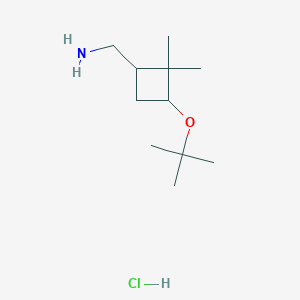
N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine, also known as FOPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FOPMA is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Scientific Research Applications
Synthesis Methodologies and Chemical Properties
- Novel synthesis strategies for substituted pyrazoles have been developed, showing potential in producing compounds with antitumor and antimicrobial activities. These methodologies utilize enaminones as key intermediates, offering a versatile approach to synthesizing pyrazole-containing compounds (S. Riyadh, 2011).
- A synthetic approach for 3-amino-4-fluoropyrazoles has been established, highlighting their significance as building blocks in medicinal chemistry. This method involves monofluorination of β-methylthio-β-enaminoketones, demonstrating the potential for further functionalization of fluorinated pyrazoles (Riccardo Surmont et al., 2011).
Applications in Medicinal Chemistry
- Phosphodiesterase 1 (PDE1) inhibitors have been developed from a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, showing high potency and selectivity. These compounds, particularly ITI-214, are being explored for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016).
- The design and synthesis of non-brain-penetrant histamine H3 receptor antagonists based on 4-acyl-1-(4-aminoalkoxyphenyl)-2-ketopiperazines have been reported. These compounds exhibit high potency and selectivity, with low potential for brain penetration and drug-drug interactions, indicating their therapeutic potential in various conditions (P. Procopiou et al., 2007).
Materials Science Applications
- Naphthalimide polymers have been synthesized for positive and negative fluorescent imaging. These polymers demonstrate potential for generating patterned fluorescent images on films, indicating their use in materials science for imaging and sensor applications (H. Tian et al., 2002).
properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-6-9(12-3-2-11-6)13-8-5-14-4-7(8)10/h2-3,7-8H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOYGENIGXTDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NC2COCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorooxolan-3-yl)-3-methylpyrazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2437682.png)

![2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2437685.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2437686.png)






![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2437698.png)